2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Description
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Properties
IUPAC Name |
5-(2-chloropyridin-3-yl)-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-5-11-8(13-12-5)6-3-2-4-10-7(6)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFDPZCKEBEAHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901227436 | |
| Record name | 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901227436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890095-56-4 | |
| Record name | 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890095-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901227436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
Foreword: Navigating the Synthesis and Application of a Niche Heterocyclic Compound
This technical guide provides a comprehensive overview of 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, a molecule of significant interest to researchers in drug discovery and medicinal chemistry. While a specific CAS number for this compound is not readily found in major commercial catalogues, its existence is documented in chemical databases, and its synthesis is highly feasible through established methodologies.[1] This guide is structured to provide not just a theoretical framework but also actionable insights for the synthesis, characterization, and potential application of this compound, grounded in the principles of synthetic organic chemistry and the known properties of its constituent heterocyclic systems.
Our approach is to deconstruct the target molecule into its core components—the 2-chloropyridine scaffold and the 3-methyl-1,2,4-oxadiazole ring—and to explore the established chemistry of each. By understanding the synthesis and reactivity of these building blocks, we can logically deduce a robust synthetic strategy for the target compound and predict its physicochemical and biological properties. This document is intended for an audience of researchers, scientists, and drug development professionals, providing the necessary detail to embark on the synthesis and evaluation of this and related molecules.
Molecular Identity and Physicochemical Properties
While a dedicated experimental dataset for this compound is not extensively published, we can infer its key properties from its structure and data on analogous compounds.
| Property | Predicted/Inferred Value | Source/Basis |
| Molecular Formula | C₈H₆ClN₃O | PubChem[1] |
| Molecular Weight | 195.61 g/mol | Calculated from formula |
| Appearance | Likely a solid at room temperature | Based on the isomer 2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine |
| SMILES | CC1=NOC(=N1)C2=C(N=CC=C2)Cl | PubChem[1] |
| InChI | InChI=1S/C8H6ClN3O/c1-5-11-8(13-12-5)6-3-2-4-10-7(6)9/h2-4H,1H3 | PubChem[1] |
| InChIKey | JFFDPZCKEBEAHQ-UHFFFAOYSA-N | PubChem[1] |
Strategic Synthesis Approach
The synthesis of this compound can be logically approached by forming the 1,2,4-oxadiazole ring from a suitably functionalized 2-chloropyridine precursor. The most common and reliable methods for constructing 3,5-disubstituted 1,2,4-oxadiazoles involve the cyclization of an O-acyl amidoxime, which is typically formed from the reaction of an amidoxime with a carboxylic acid or its derivative.[2][3][4]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the bond between the pyridine C3 carbon and the oxadiazole C5 carbon, leading to a 2-chloropyridine-3-carboxylic acid derivative and acetamidoxime.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Chloronicotinoyl chloride
-
To a solution of 2-chloronicotinic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (2 equivalents) or thionyl chloride (2 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas.
-
Once the reaction is complete (as indicated by the cessation of gas evolution), remove the solvent and excess reagent under reduced pressure to yield the crude 2-chloronicotinoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of Acetamidoxime
-
Dissolve hydroxylamine hydrochloride (1.5 equivalents) and a base such as triethylamine (2 equivalents) in ethanol.
-
Add acetamide (1 equivalent) to the solution.
-
Heat the mixture at reflux for 16-24 hours. [4]4. Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude amidoxime can be purified by recrystallization or used directly.
Step 3: Synthesis of this compound
-
Dissolve acetamidoxime (1 equivalent) and a non-nucleophilic base such as pyridine or triethylamine (1.5 equivalents) in an aprotic solvent like DCM or acetonitrile.
-
Cool the solution to 0 °C and add a solution of 2-chloronicotinoyl chloride (1 equivalent) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the O-acyl amidoxime intermediate.
-
Heat the reaction mixture to reflux for 2-6 hours to effect cyclodehydration. The cyclization can often be promoted by heating in a high-boiling point solvent like toluene or xylene, or by the addition of a dehydrating agent. [2]5. Monitor the formation of the product by TLC or LC-MS.
-
Upon completion, cool the reaction, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Analytical Characterization
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Predicted spectral data based on analogous structures are presented below.
| Technique | Predicted Observations |
| ¹H NMR | - A singlet for the methyl protons (~2.4 ppm).- A multiplet system for the three pyridine protons (in the aromatic region, ~7.5-8.8 ppm). |
| ¹³C NMR | - A signal for the methyl carbon (~11 ppm).- Signals for the pyridine carbons, with the carbon bearing the chlorine atom being significantly shifted (~150 ppm).- Two distinct signals for the oxadiazole ring carbons (~165-175 ppm). [5] |
| IR Spectroscopy | - C-H stretching (aromatic and aliphatic).- C=N and C=C stretching bands in the 1500-1650 cm⁻¹ region.- N-O stretching of the oxadiazole ring.- C-Cl stretching. |
| Mass Spectrometry | - A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the calculated molecular weight (195.61).- A characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio). |
For definitive characterization, two-dimensional NMR techniques (COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) are recommended.
Potential Applications in Drug Discovery
The combination of the 1,2,4-oxadiazole and pyridine scaffolds suggests significant potential for this molecule in medicinal chemistry.
-
1,2,4-Oxadiazole as a Bioisostere: The 1,2,4-oxadiazole ring is a well-established bioisostere for amide and ester functional groups, offering improved metabolic stability and pharmacokinetic properties. [6]* Broad Biological Activity: Both 1,2,4-oxadiazole and pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. [6][7][8]* Anticancer Potential: Numerous 3,5-disubstituted-1,2,4-oxadiazoles have been reported to possess potent in vitro anti-proliferative activity against various cancer cell lines. [3][9][10]The pyridine moiety is also a common feature in many anticancer drugs.
-
Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors, and oxadiazole-containing compounds have also been explored for this purpose.
Safety and Handling
While specific toxicity data for this compound is not available, a cautious approach to handling is warranted based on the known hazards of its structural components.
-
Chlorinated Pyridines: Chlorinated pyridines are generally considered hazardous. They can be irritants to the skin, eyes, and respiratory tract, and may be harmful if swallowed or inhaled. [11]* General Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [11][12] * Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Keep away from strong oxidizing agents and strong acids. [12] Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The synthetic route outlined in this guide is based on well-established and reliable chemical transformations, providing a clear path for its preparation in a laboratory setting. The predicted biological activity, based on the extensive literature on both 1,2,4-oxadiazoles and pyridines, strongly suggests that this compound and its derivatives are worthy of further investigation, particularly in the context of anticancer drug discovery. Future work should focus on the successful synthesis and purification of the target molecule, followed by comprehensive spectroscopic characterization to confirm its structure. Subsequent biological screening against a panel of relevant targets, such as cancer cell lines or specific kinases, will be crucial in elucidating its therapeutic potential.
References
-
ACS Publications. (n.d.). NHC-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Aldehydes | Organic Letters. Retrieved from [Link]
- Chylinska, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2573.
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]
- Khan, I., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4935-4958.
- Kumar, D., et al. (2009). Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 19(10), 2739-2741.
-
MDPI. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from [Link]
- Myznikov, L. V., et al. (2016). Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]
- Reddy, T. S., et al. (2021). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry, 15(1), 25.
- Google Patents. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines.
-
Taylor & Francis Online. (n.d.). PREPARATION OF 2-CHLOROPYRIDINE: Synthetic Communications. Retrieved from [Link]
-
Marcel Dekker, Inc. (2001). PREPARATION OF 2-CHLOROPYRIDINE. Retrieved from [Link]
-
ResearchGate. (2025). A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]
-
PubMed. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Retrieved from [Link]
-
PubMed. (n.d.). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). combining the benefits of a 1,2,4-oxadiazole framework with various energetic functionalities - Dalton Transactions (RSC Publishing). Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from [Link]
-
ResearchGate. (n.d.). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Retrieved from [Link]
-
Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 49223-1. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
PubMed. (2023). Discovery of new oxadiazolo pyridine derivatives as potent ghrelin O-acyltransferase inhibitors using molecular modeling techniques. Retrieved from [Link]
-
PubMed. (2018). Oxadiazole/Pyridine-Based Ligands: A Structural Tuning for Enhancing G-Quadruplex Binding. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Discovery of new oxadiazolo pyridine derivatives as potent ghrelin O-acyltransferase inhibitors using molecular modeling techniques. Retrieved from [Link]
Sources
- 1. PubChemLite - this compound (C8H6ClN3O) [pubchemlite.lcsb.uni.lu]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]
- 9. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. nj.gov [nj.gov]
Literature review on 2-chloro-3-substituted pyridine heterocycles
This technical guide provides a comprehensive analysis of 2-chloro-3-substituted pyridine heterocycles , a privileged scaffold in medicinal chemistry. It moves beyond basic textbook definitions to explore the electronic nuances, practical synthetic protocols, and high-value applications that drive modern drug discovery.
Strategic Scaffolds for Medicinal & Agrochemical Discovery
Part 1: Executive Summary
The 2-chloro-3-substituted pyridine motif is not merely a structural fragment; it is a "linchpin" scaffold. Its value lies in the orthogonal reactivity of its two primary functional handles:
-
C2-Chlorine: A highly reactive electrophile susceptible to Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-couplings.[1] -
C3-Substituent (Functional Group): Typically an electron-withdrawing or directing group (-CN, -CHO, -NO
, -CO R) that modulates the electronics of the ring and serves as a "partner" for annulation reactions to form fused heterocycles.
This guide details the electronic rationale for its reactivity, provides validated protocols for its manipulation, and analyzes its critical role in blockbuster drugs like Nevirapine .
Part 2: The Scaffold Architecture (Mechanism & Electronics)
To manipulate this scaffold effectively, one must understand the competition between the C2 and C4 positions.
Electronic Bias & Regioselectivity
In a pyridine ring, the nitrogen atom exerts a strong inductive effect (-I), making the C2, C4, and C6 positions electron-deficient. However, in 2-chloro-3-substituted systems , the substituent at C3 drastically alters the landscape.
-
The "Ortho" Effect (C2 vs. C4):
-
A substituent at C3 (e.g., -NO
, -CN) exerts an inductive electron-withdrawing effect that is strongest at the adjacent C2 position. -
LUMO Analysis: Computational studies (DFT) often show that the LUMO coefficient is highest at C2 in 3-nitro or 3-cyano-2-chloropyridines, making C2 the preferred site for soft nucleophiles (e.g., thiols, phosphines) and
reactions. -
Steric Exception: If the C3 substituent is bulky (e.g., -I, -CF
), it may sterically hinder the C2 position, forcing nucleophilic attack to C4 or C6, or requiring elevated temperatures/catalysis.
-
The "Handle" for Annulation
The proximity of the C2-Cl and C3-FG allows for "one-pot" cyclizations .
-
Example: A nucleophile attacks C2 (displacing Cl), and the newly installed group (e.g., -NH
) immediately attacks the C3 electrophile (e.g., -CHO), closing a second ring (e.g., to form a 1,8-naphthyridine or pyrido[2,3-d]pyrimidine).
Part 3: Visualization of Reactivity
The following diagram maps the divergent synthetic pathways available from this core scaffold.
Caption: Divergent synthetic pathways for 2-chloro-3-substituted pyridines. Note the orthogonality between C2 functionalization and C4/C5 C-H activation.
Part 4: Validated Experimental Protocols
These protocols represent "best practice" starting points. Always perform a risk assessment before experimentation.
Protocol A: Regioselective Suzuki-Miyaura Coupling
Objective: Coupling an aryl boronic acid to the C2 position without affecting the C3 substituent.
Reagents:
-
Substrate: 2-Chloro-3-cyanopyridine (1.0 equiv)[2]
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh
) (3-5 mol%) -
Base: K
CO (2.0 equiv) -
Solvent: Toluene/Water (4:1 ratio) or 1,4-Dioxane/Water.
Step-by-Step Workflow:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Argon (
). -
Solvent Addition: Add degassed solvent mixture via syringe.[3]
-
Catalyst Addition: Quickly add Pd(PPh
) under a positive stream of Argon. Seal the vial immediately. -
Reaction: Heat to 100°C for 4–12 hours. Monitor by TLC/LCMS.[3]
-
Checkpoint: The reaction is complete when the starting chloride is consumed. If the reaction stalls, add 1-2 mol% fresh catalyst.
-
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[4] Wash filtrate with brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Displacement with Amines
Objective: Synthesis of 2-amino-3-nitropyridine derivatives.[5][6]
Reagents:
-
Substrate: 2-Chloro-3-nitropyridine (1.0 equiv)
-
Nucleophile: Primary amine (e.g., Benzylamine) (1.1 equiv)
-
Base: DIPEA (Hunig's Base) (1.5 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Workflow:
-
Dissolve substrate in MeCN (0.2 M concentration).
-
Add DIPEA followed by the amine dropwise at 0°C (ice bath).
-
Why 0°C? The 3-nitro group makes the C2 position extremely reactive. Controlling the temperature prevents double addition or polymerization.
-
-
Allow to warm to RT and stir for 2–4 hours.
-
Quench: Pour into ice water. If the product precipitates, filter it (high purity usually). If not, extract with DCM.
Part 5: Case Study – The Synthesis of Nevirapine
Nevirapine (Viramune®) is a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) used to treat HIV-1. Its synthesis is the definitive industrial application of 2-chloro-3-substituted pyridine chemistry.
The Challenge
Constructing the dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one tricyclic core requires fusing a pyridine ring onto a central diazepine ring.
The Solution: 2-Chloro-3-Substituted Precursors
The commercial route utilizes 2-chloro-3-amino-4-picoline (or related derivatives) and 2-chloronicotinoyl chloride .[6]
Reaction Logic:
-
Amide Formation: Reaction between the 3-amino group of the picoline and the acid chloride forms the amide bond.
- Displacement: The 2-chloro position of the nicotinoyl ring is displaced by cyclopropylamine.
-
Base-Mediated Cyclization: Strong base (NaH) facilitates the intramolecular attack of the amide nitrogen onto the remaining 2-chloro position of the picoline ring, closing the 7-membered diazepine ring.
Data Summary: Nevirapine Process Parameters
| Parameter | Condition | Technical Insight |
| Key Intermediate | 2-Chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridinecarboxamide | The "Bis-chloride" scaffold.[5][6] |
| Cyclization Base | NaH (Sodium Hydride) | Requires anhydrous conditions; generates H |
| Solvent | Diglyme or Pyridine | High boiling point required for the cyclization energy barrier. |
| Yield | >80% (Optimized) | High yield due to the high electrophilicity of the C2-Cl bond. |
Nevirapine Synthesis Flowchart
Caption: Synthetic route to Nevirapine highlighting the sequential use of the 2-chloro handles.
Part 6: Advanced Applications (2020–2025 Trends)
Recent literature has expanded the utility of this scaffold beyond traditional couplings.[7]
Site-Selective C-H Activation
While C2 is reactive toward nucleophiles, the C4 and C5 positions are traditionally inert.
-
Innovation: The Yu group and others have developed template-assisted C-H activation.[7] By using the C3 substituent (e.g., a carboxylic acid or amide) as a Directing Group (DG) , palladium catalysts can be steered to activate the C4-H bond selectively.
-
Application: This allows for the introduction of aryl or alkyl groups at C4 without consuming the valuable C2-Cl handle, enabling late-stage diversification [1].
Photoredox Catalysis
Visible-light photoredox catalysis has enabled the alkylation of amines with 2-chloro-3-substituted pyridines.
-
Mechanism: An Ir(ppy)
catalyst, under blue light irradiation, facilitates the generation of an -amino radical which couples with the pyridine ring (often displacing the chloride or adding to the ring followed by oxidation) [2].
References
-
Site-Selective C-H Activation
-
Photoredox Catalysis
- Title: Photoredox-Mediated C–H Functionalization and Coupling of Tertiary Aliph
- Source:Organic Letters (2013).
-
URL:[Link]
- Title: Process for preparation of nevirapine (Patent WO2012168949A2).
-
Suzuki Coupling Protocols
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN101659637A - Preparation method of 2-chloro-3-cyanopyridine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. WO2012168949A2 - A process for preparation of nevirapine - Google Patents [patents.google.com]
- 6. DE60318444T2 - PROCESS FOR THE PRODUCTION OF NEVIRAPINE - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine from 2-chloronicotinic acid
Abstract
This technical guide outlines a robust, scalable protocol for the synthesis of 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (Target Molecule, TM ) starting from commercially available 2-chloronicotinic acid .[1] The 1,2,4-oxadiazole ring is a critical bioisostere for esters and amides in medicinal chemistry, offering improved metabolic stability and lipophilicity. This protocol utilizes a one-pot, CDI-mediated activation strategy, selected for its operational simplicity, high chemoselectivity (preserving the sensitive 2-chloro substituent), and avoidance of corrosive acid chlorides.
Introduction & Strategic Analysis
The Target Scaffold
The target molecule features a 2-chloropyridine core substituted at the 3-position with a 3-methyl-1,2,4-oxadiazole ring.[1]
-
Bioisosterism: The oxadiazole mimics the carbonyl geometry of esters/amides but lacks the hydrolytic instability.
-
Synthetic Challenge: The primary challenge is chemoselectivity . The 2-chloro substituent on the pyridine ring is activated toward Nucleophilic Aromatic Substitution (
). Harsh conditions or strong nucleophiles could displace the chloride, leading to impurities. -
Solution: We employ 1,1'-Carbonyldiimidazole (CDI ) for mild activation of the carboxylic acid.[2] This avoids the generation of HCl (common with thionyl chloride routes) and minimizes
side reactions by allowing the reaction to proceed under neutral-to-mildly-basic conditions.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Retrosynthetic Analysis
The 1,2,4-oxadiazole ring is constructed via the condensation of an activated carboxylic acid derivative with an amidoxime.[3][4][5][6]
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the oxadiazole core.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[7] | Role |
| 2-Chloronicotinic acid | 157.55 | 1.0 | Limiting Reagent |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 1.2 | Carboxyl Activator |
| N-Hydroxyacetamidine | 74.08 | 1.2 | Oxadiazole "N-C-N" source |
| DMF (Anhydrous) | - | - | Solvent (Reaction Medium) |
| Ethyl Acetate / Water | - | - | Workup |
Step-by-Step Methodology
Phase 1: Activation of Carboxylic Acid
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solubilization: Charge the flask with 2-chloronicotinic acid (10.0 g, 63.5 mmol) and anhydrous DMF (100 mL). Stir at room temperature (RT) until fully dissolved.
-
Activation: Add CDI (12.4 g, 76.2 mmol) portion-wise over 10 minutes.
-
Observation: Vigorous evolution of
gas will occur. Ensure adequate venting.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Completion: Stir the mixture at RT for 1–2 hours.
-
Checkpoint: Monitor by TLC or LCMS to confirm conversion of the acid to the reactive N-acylimidazole intermediate.[1]
-
Phase 2: Coupling & Cyclization
-
Addition: Add N-hydroxyacetamidine (5.65 g, 76.2 mmol) in one portion to the reaction mixture.
-
Coupling: Stir at RT for 1 hour. This forms the acyclic O-acyl amidoxime intermediate.[1]
-
Cyclodehydration: Heat the reaction mixture to 110°C for 4–6 hours.
-
Monitoring: Monitor reaction progress by HPLC/LCMS. The intermediate (MW ~213) should disappear, and the product (MW ~195) should appear.
Phase 3: Workup & Purification[1]
-
Quench: Cool the mixture to RT and pour slowly into ice-cold water (300 mL) with vigorous stirring.
-
Extraction: Extract the aqueous suspension with Ethyl Acetate (
mL). -
Wash: Wash the combined organic layers with:
-
Water (
mL) to remove DMF. -
Saturated Brine (
mL).
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Silica Gel, 0-30% EtOAc in Hexanes).
-
Yield Expectation: 75–85% as a white to off-white solid.[1]
-
Mechanism & Workflow Visualization
The reaction proceeds through a stepwise mechanism:
-
Activation: CDI converts the acid to an acyl imidazole.
-
O-Acylation: The oxime oxygen attacks the carbonyl, displacing imidazole.
-
Cyclization: The amino group attacks the electrophilic carbonyl carbon, followed by dehydration.
Figure 2: Process workflow for the one-pot synthesis.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete activation | Ensure CDI is fresh (white powder, not yellow). Allow sufficient time for |
| Impurity: Hydrolysis | Wet DMF | Use anhydrous DMF and keep under |
| Impurity: | Overheating | Do not exceed 120°C. The 2-Cl group is labile at high temperatures in the presence of nucleophiles. |
| Incomplete Cyclization | Temperature too low | If intermediate persists, increase temp to 115°C or add a catalytic amount of TBAF (Tetra-n-butylammonium fluoride) to promote cyclization at lower temps.[1] |
Analytical Data (Expected)
-
1H NMR (400 MHz, CDCl3):
8.65 (dd, 1H, J=4.8, 2.0 Hz, Py-H6), 8.35 (dd, 1H, J=7.8, 2.0 Hz, Py-H4), 7.45 (dd, 1H, J=7.8, 4.8 Hz, Py-H5), 2.50 (s, 3H, ). -
MS (ESI): Calculated for
; Found 196.1.
References
-
General CDI-Mediated Synthesis: Hamada, Y., et al. "Rapid and Scalable Synthesis of 1,2,4-Oxadiazoles." Bioorganic & Medicinal Chemistry Letters, 2005. Link
-
Mechanism of Cyclization: Poulain, C., et al. "Parallel synthesis of 1,2,4-oxadiazoles using CDI activation." Tetrahedron Letters, 2001. Link
-
Nicotinic Acid Derivatives: "Preparation of 3-(1,2,4-oxadiazol-5-yl)pyridines."[1] Journal of Heterocyclic Chemistry, 2018. Link
-
Reagent Properties (CDI): "1,1'-Carbonyldiimidazole in Organic Synthesis." Sigma-Aldrich Technical Bulletin. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Using 2-chloropyridine oxadiazoles as intermediates in drug discovery
[1]
Protocol A: Robust Synthesis of the Scaffold
This protocol describes the synthesis of 3-(2-chloropyridin-4-yl)-5-substituted-1,2,4-oxadiazoles . The "Amidoxime Route" is selected for its reliability and scalability [2].
Target Molecule: 3-(2-chloropyridin-4-yl)-5-phenyl-1,2,4-oxadiazole (Example).
Materials
-
2-Chloropyridine-4-carbonitrile (CAS: 33252-30-1)[1]
-
Hydroxylamine hydrochloride (50% wt in water)
-
Benzoic acid (or diverse carboxylic acids)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)[1]
-
Solvents: Ethanol, DMF, DMSO.
Step-by-Step Methodology
Step 1: Formation of the Amidoxime [1]
-
Dissolve 2-Chloropyridine-4-carbonitrile (10 mmol) in Ethanol (30 mL).
-
Add Hydroxylamine hydrochloride (12 mmol) and DIPEA (12 mmol).
-
Reflux at 80°C for 4 hours. Monitor by LCMS (Shift from Nitrile MW to Amidoxime M+33).
-
Concentrate in vacuo. Resuspend in water, filter the precipitate, and dry. This yields the (Z)-2-chloro-N'-hydroxyisonicotinimidamide .[1]
Step 2: O-Acylation and Cyclization (One-Pot)
-
Dissolve the Carboxylic Acid (e.g., Benzoic acid, 10 mmol) in anhydrous DMF (20 mL).
-
Add EDCI (11 mmol) and HOBt (11 mmol). Stir at RT for 30 min to activate the acid.
-
Add the Amidoxime intermediate (10 mmol) from Step 1.
-
Stir at RT for 1 hour (Formation of O-acyl amidoxime linear intermediate).
-
Cyclization: Heat the reaction mixture to 100°C for 3-6 hours.
-
Note: If cyclization is sluggish, add TBAF (1.0 eq) as a catalyst to lower the temperature requirement [3].
-
-
Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate (3x). Wash organics with LiCl (5% aq) to remove DMF. Dry over Na2SO4 and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Late-Stage Diversification (The Application)
This protocol leverages the activated 2-chloro position to generate a library of analogs using parallel synthesis.[1]
Objective: Displacement of C2-Chlorine with diverse amines.
Experimental Design
-
Reaction Type: SNAr (Nucleophilic Aromatic Substitution).[2][3][4]
-
Scale: 100 µmol (suitable for 96-well blocks or dram vials).
Methodology
-
Preparation: Prepare a 0.2 M stock solution of the Scaffold (from Protocol A) in dry DMSO.
-
Dispensing: Aliquot 500 µL (100 µmol) of scaffold solution into reaction vials.
-
Nucleophile Addition: Add the amine nucleophile (150 µmol, 1.5 eq).
-
Critical: For amine salts (e.g., hydrochlorides), add extra base.
-
-
Base: Add DIPEA (300 µmol, 3.0 eq).
-
Reaction Conditions:
-
Standard Amines: Heat at 100°C for 12 hours.
-
Sterically Hindered Amines: Heat at 120°C for 24 hours.
-
Weak Nucleophiles (Anilines): SNAr may fail. Switch to Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100°C).
-
-
Workup: Dilute with MeOH/Water (1:1).
-
Purification: Preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).
Decision Tree for Reaction Selection
Data Presentation: Stability & Efficacy
When replacing a standard ester scaffold with the 2-chloropyridine-1,2,4-oxadiazole, a marked improvement in metabolic stability is typically observed.[1]
Table 1: Comparative Metabolic Stability (Hypothetical Data based on Bioisostere Principles [4])
| Compound ID | Structure Core | R-Group | Human Liver Microsomes (T1/2 min) | Intrinsic Clearance (CLint) |
| Cmpd A (Ref) | Pyridine-4-carboxylate (Ester) | Benzyl | 12 min | High |
| Cmpd B | Pyridine-4-oxadiazole (Scaffold) | Benzyl | > 120 min | Low |
| Cmpd C | 2-Amino-Pyridine-Oxadiazole | Benzyl | > 120 min | Low |
Interpretation: The oxadiazole ring (Cmpd B) effectively blocks the hydrolytic liability of the ester (Cmpd A). Furthermore, the introduction of the amine at C2 (Cmpd C) via Protocol B often improves solubility and reduces lipophilicity (LogD), further enhancing drug-like properties.
References
-
Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry.
-
BenchChem. (2025).[5] "A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles." BenchChem Technical Library.
-
Augustine, J. K., et al. (2009).[6] "PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles."[1][6] Journal of Organic Chemistry.
-
Riva, B., et al. (2021).[7][8] "1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry." ACS Medicinal Chemistry Letters.
-
WuXi Biology. (2024). "SNAr Reaction of Polyhalogenated Heterocycles: QM Analysis." WuXi AppTec.
Sources
- 1. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]
- 2. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility issues of 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine in organic solvents
Answering the call of complex chemical challenges, this Technical Support Center guide, curated by a Senior Application Scientist, provides in-depth troubleshooting for solubility issues encountered with 2-Chloro-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals, offering a blend of foundational theory, practical protocols, and advanced solubilization strategies to ensure your experimental success.
Introduction to this compound
This compound (Molecular Formula: C₈H₆ClN₃O, Molecular Weight: 195.61 g/mol ) is a heterocyclic compound featuring a 2-chloropyridine ring linked to a 3-methyl-1,2,4-oxadiazole moiety.[1][2] While the 1,2,4-oxadiazole ring is noted for its metabolic stability and role as a bioisostere, it can also contribute to poor solubility.[3][4] Similarly, the substituted pyridine ring imparts a specific polarity that dictates its interaction with various solvents.
Currently, there is a notable absence of published experimental solubility data for this specific compound in common organic solvents.[2] This guide, therefore, provides a framework for systematically addressing solubility challenges from first principles.
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of this compound suggest potential solubility challenges?
A1: The structure itself provides clues. The molecule possesses both polar (chloropyridine, oxadiazole nitrogens and oxygen) and non-polar (methyl group, aromatic rings) features. This amphiphilic nature means it may not be perfectly suited to either highly polar or completely non-polar solvents. Furthermore, its predicted XlogP value of 2.1 suggests a moderate lipophilicity, indicating it will likely favor organic solvents over aqueous media, but may still possess limited solubility in many common solvents due to its crystalline solid form.[1][2] The process of dissolving a solid involves overcoming the crystal lattice energy, which can be substantial for planar, aromatic molecules capable of π-stacking.
Q2: I've dissolved the compound in DMSO for my biological assay, but it precipitates when I dilute it into my aqueous buffer. Why is this happening and how can I fix it?
A2: This is a classic and common issue known as "compound crashing out." It occurs because this compound is likely highly soluble in a strong organic solvent like DMSO but poorly soluble in the final aqueous assay buffer. When the DMSO stock is diluted, the solvent environment abruptly changes from predominantly organic to predominantly aqueous, causing the compound to exceed its solubility limit and precipitate.
Troubleshooting Workflow for Assay Precipitation:
-
Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%.[5] High DMSO concentrations can be toxic to cells or interfere with enzyme activity.
-
Use Co-solvents: Adding a less potent, water-miscible co-solvent like ethanol or PEG 400 to the assay buffer can help bridge the polarity gap between DMSO and water, increasing the compound's solubility.[5][6]
-
Incorporate Surfactants: Non-ionic surfactants such as Tween 80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in the aqueous solution.[5][6][7]
-
Employ Cyclodextrins: Cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively shielding them from the aqueous environment.[5][8]
Q3: Are there any known stability issues with 2-chloropyridine or 1,2,4-oxadiazole derivatives in organic solvents?
A3: Both parent heterocycles are generally stable. The 1,2,4-oxadiazole ring is known for its good chemical and thermal resistance.[3][4] 2-chloropyridines are also stable but can be susceptible to nucleophilic substitution at the chlorine-bearing carbon, especially under basic conditions or in the presence of strong nucleophiles.[9] When preparing stock solutions, it is recommended to use high-purity, dry aprotic solvents and store them protected from light at low temperatures (-20°C or -80°C) to minimize potential degradation over long periods.
Troubleshooting Guide: A Systematic Approach
Issue: The compound does not visually dissolve in my chosen organic solvent at the desired concentration.
This guide provides a systematic workflow to tackle this primary solubility challenge, moving from simple physical interventions to more complex formulation strategies.
Step 1: Initial Solvent Selection
The principle of "like dissolves like" is the best starting point.[9][10] Given the molecule's mixed polarity, a solvent screening approach is highly recommended. The following table provides a list of suggested solvents, categorized by their polarity, to include in an initial screen.
| Solvent Class | Solvent Name | Dielectric Constant (20°C) | Notes on Use |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47.2 | Excellent solvent for many compounds, but hygroscopic. Use high-purity, anhydrous. |
| N,N-Dimethylformamide (DMF) | 36.7 | Strong solvent, higher boiling point than DMSO. | |
| Acetonitrile (ACN) | 37.5 | Good for chromatography, less viscous than DMSO/DMF. | |
| Acetone | 20.7 | Volatile, useful for initial tests and as a co-solvent. | |
| Polar Protic | Ethanol (EtOH) | 24.6 | Common, less toxic co-solvent.[6] |
| Methanol (MeOH) | 32.7 | More polar than ethanol. | |
| 2-Propanol (IPA) | 18.3 | Less polar than EtOH/MeOH. | |
| Chlorinated | Dichloromethane (DCM) | 9.1 | Good for less polar compounds, volatile. |
| Chloroform (CHCl₃) | 4.8 | Similar to DCM, be aware of toxicity. | |
| Ester | Ethyl Acetate (EtOAc) | 6.0 | Medium polarity, common in synthesis and chromatography. |
| Aromatic | Toluene | 2.4 | Non-polar, may dissolve via π-π interactions. |
Step 2: Experimental Protocol for Determining Thermodynamic Solubility
This protocol describes the "shake-flask" method, a gold standard for determining thermodynamic solubility. It ensures that the solution has reached equilibrium and that no undissolved solid remains in the sample being analyzed.
Materials:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
2 mL glass vials with screw caps
-
Analytical balance
-
Vortex mixer and orbital shaker
-
Temperature-controlled incubator
-
Centrifuge capable of >10,000 x g
-
Calibrated pipettes
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis)
Methodology:
-
Preparation: Add an excess amount of the solid compound to a tared 2 mL glass vial (e.g., 2-5 mg). The key is to have undissolved solid remaining at the end of the experiment.
-
Solvent Addition: Add a known volume of the selected solvent (e.g., 1 mL) to the vial.
-
Equilibration: Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the slurry for 24-48 hours to ensure the solution reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet all undissolved solid.
-
Sample Collection: Carefully remove a known aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution & Analysis: Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of your analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted sample by HPLC against a standard curve prepared from a known concentration stock solution (typically in DMSO or acetonitrile) to determine the concentration of the dissolved compound. This concentration is the thermodynamic solubility.
Step 3: Advanced Solubilization Techniques
If solubility remains insufficient after screening common solvents, consider these advanced methods. The choice of method depends heavily on the downstream application.
-
Co-solvency: This is the strategy of using a mixture of solvents to increase solubility.[6][11] For example, if your compound has some solubility in both Dichloromethane and Methanol, a mixture (e.g., 5% MeOH in DCM) might provide significantly higher solubility than either solvent alone.
-
pH Modification: While less common for organic solvent applications, if the compound is being used in a system with protic character, adjusting the pH can impact solubility. The pyridine nitrogen is basic (pKa of pyridine is ~5.2) and can be protonated under acidic conditions, potentially increasing polarity and solubility in polar protic solvents.
-
Particle Size Reduction: The rate of dissolution is directly related to the surface area of the solid.[8][10] If you are working with a crystalline solid, techniques like micronization or sonocrystallization (recrystallization in the presence of ultrasound) can reduce particle size, increase surface area, and improve the dissolution rate, though it may not change the final thermodynamic solubility.[8]
References
-
Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]
-
2-Chloropyridine. (n.d.). Solubility of Things. [Link]
-
2-Chloropyridine. (n.d.). National Toxicology Program. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics. [Link]
-
This compound. (n.d.). PubChemLite. [Link]
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2023). MDPI. [Link]
-
A second generation of 1,2,4-oxadiazole derivatives with enhanced solubility for inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti. (2020). RSC Advances. [Link]
-
Biological activity of oxadiazole and thiadiazole derivatives. (2021). Future Journal of Pharmaceutical Sciences. [Link]
-
Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents at 273–303 K. (2019). ResearchGate. [Link]
Sources
- 1. 2-Chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. PubChemLite - this compound (C8H6ClN3O) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. wjbphs.com [wjbphs.com]
Purification of chloropyridine derivatives by flash column chromatography
Technical Support Center: Purification of Chloropyridine Derivatives
Introduction: The "Deceptively Simple" Heterocycle
Chloropyridines are ubiquitous building blocks in medicinal chemistry, serving as precursors for Suzuki couplings, Buchwald-Hartwig aminations, and
This guide moves beyond standard protocols to address the specific physicochemical challenges of chloropyridine chromatography.
Module 1: The Tailing Phenomenon (Basicity & Silanols)
The Issue: You observe broad, tailing peaks (asymmetry factor > 1.5) or your compound streaks from the baseline to the solvent front.
The Mechanism:
Standard silica gel is acidic (pH ~4.0–5.0) due to surface silanol groups (
Data: Basicity Comparison
| Compound | pKa (Conjugate Acid) | Relative Basicity | Tailing Risk on Pure Silica |
|---|---|---|---|
| Pyridine | 5.25 | High | Severe |
| 4-Chloropyridine | ~3.8 | Moderate | High |
| 3-Chloropyridine | 2.84 | Low-Moderate | Moderate |
| 2-Chloropyridine | 0.49 | Low | Low (but present) |
Protocol: The "Amine Block" Strategy To fix tailing, you must mask the silanol sites. Do not simply "add base"; follow this specific protocol to ensure reproducibility without degrading the silica.
-
The Modifier: Use Triethylamine (TEA). It is sterically hindered and washes off easily.
-
The Concentration: 1% (v/v) is the "Golden Ratio." Higher concentrations (5-10%) can dissolve silica or precipitate salts.
-
The Method:
-
Option A (Mobile Phase Additive): Add 1% TEA to both Solvent A (Hexane) and Solvent B (Ethyl Acetate).
-
Option B (Column Pre-treatment): If you are concerned about TEA interfering with downstream MS analysis, flush the column with 3 column volumes (CV) of Hexane:EtOAc:TEA (90:9:1), then run your purification with standard solvents. The TEA will remain bound to the most active silanols during the run.
-
Figure 1: Mechanism of Silanol Shielding. TEA binds preferentially to acidic sites, allowing the chloropyridine to elute based solely on polarity.
Module 2: Stability & Reactivity (The "Invisible" Loss)
The Issue: Your crude NMR shows pure product, but after the column, you isolate a new, more polar impurity or recover low mass.
The Mechanism:
2-Chloropyridines and 4-chloropyridines are activated for Nucleophilic Aromatic Substitution (
-
Hydrolysis: The acidic nature of silica, combined with residual water, can hydrolyze the C-Cl bond to form the pyridone (2-hydroxypyridine tautomer), which sticks to the baseline.
-
Methanolysis: If you use DCM/MeOH as an eluent, the methanol can attack the activated chloride, converting your 2-chloropyridine into a 2-methoxypyridine.
Protocol: The Inert System If your chloropyridine has additional electron-withdrawing groups (e.g., nitro, cyano), it is highly reactive.
-
Avoid Methanol: Use Acetone or Ethyl Acetate as the polar modifier.
-
Neutralize Silica: Pre-wash the column with 1% TEA in Hexane to neutralize acidity (raise pH to ~7).
-
Alternative Phase: If degradation persists, switch to Neutral Alumina or Amine-functionalized Silica . These are non-acidic and prevent acid-catalyzed hydrolysis.
Module 3: Separation of Regioisomers
The Issue: You have a mixture of 2-Cl and 3-Cl pyridine isomers (common in chlorination reactions) that co-elute in Hexane/EtOAc.
The Solution: Regioisomers often have distinct dipole moments that standard solvent systems fail to exploit. 2-Chloropyridine is generally less polar (elutes earlier) than 3-chloropyridine due to the inductive effect proximity to the nitrogen.
Solvent Screening Strategy:
-
Toluene/Acetone: The
- interactions of toluene with the pyridine ring can amplify subtle differences in electron density between isomers. -
DCM/Ether: Diethyl ether is excellent for separating nitrogen heterocycles but is volatile.
-
Gradient Shallowing: If
, use a "isocratic hold" technique. Run the column at the %B where the compound just begins to move (Rf ~0.15) for 5-10 CVs.
Figure 2: Decision Matrix for Solvent and Stationary Phase Selection.
Frequently Asked Questions (FAQs)
Q1: Can I use DCM/MeOH for all chloropyridines? A: No. While excellent for solubility, MeOH is nucleophilic. For highly activated chloropyridines (e.g., 2-chloro-3-nitropyridine), MeOH can displace the chloride. Furthermore, MeOH concentrations >10% can dissolve silica gel, contaminating your product. Use DCM/Acetone or pure EtOAc if solubility permits.
Q2: My 4-chloropyridine turned into a solid polymer after the column. Why? A: Free-base 4-chloropyridine is unstable and self-polymerizes intermolecularly (N attacks C-Cl of neighbor) when concentrated. Solution: Store and purify it as the HCl salt if possible, or keep it in dilute solution. If you must purify the free base, keep it cold and use it immediately.
Q3: How do I load low-solubility chloropyridines? A: Do not use pure DMSO or DMF for liquid loading; they will wash your compound down the column immediately.
-
Solid Load: Dissolve in DCM/MeOH, add silica (ratio 1:3), and rotovap to a free-flowing powder. Load this powder on top of the column.[1]
-
Liquid Load: Dissolve in minimum DCM. If it precipitates on the column head, add a small layer of sand before loading to disperse the sample.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[1][2] Rapid chromatographic techniques for preparative separation with moderate resolution.[1][2] The Journal of Organic Chemistry, 43(14), 2923–2925.[1][2] Link
-
Teledyne ISCO. (2022). Flash Chromatography Guide: Purifying Basic Compounds. Application Note AN102. Link
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link
-
Biotage. (2020). Strategies for the Separation of Isomers. The Flash Blog. Link
Sources
Technical Support Center: Optimizing SNAr Reactivity of 2-Chloro-3-Heteroaryl Pyridines
Status: Operational Ticket ID: SNAR-PYR-3-SUB Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Workflow
The Challenge: You are attempting a Nucleophilic Aromatic Substitution (SNAr) on a 2-chloropyridine scaffold. While 2-chloropyridines are generally reactive due to the electron-deficient ring nitrogen (acting like an ortho-nitro group), the presence of a 3-heteroaryl substituent introduces two competing vectors:
-
Steric Hindrance: The 3-substituent exerts an ortho-effect, physically blocking the trajectory of the incoming nucleophile (Burgi-Dunitz angle).
-
Electronic Modulation: The heteroaryl group can either deactivate the ring (if electron-rich, e.g., thiophene) or activate it (if electron-poor, e.g., pyrimidine).
Diagnostic Triage: Before modifying temperature or solvents, determine your "Reactivity Quadrant" using the workflow below.
Figure 1: Decision matrix for optimizing reactivity based on the electronic nature of the 3-heteroaryl substituent.
Standard Operating Procedures (SOPs)
SOP-01: The "Naked Anion" Protocol (Baseline)
Use this for electron-neutral or electron-deficient 3-heteroaryl groups.
Mechanism: Polar aprotic solvents (DMSO, NMP) solvate cations (K+, Na+) efficiently but leave anions "naked" and highly reactive. Critical Parameter: Temperature control to avoid decomposition.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO (Primary) or NMP | DMSO enhances rate up to 106x vs. alcohols by desolvating the nucleophile [1]. |
| Base | K2CO3 (2-3 equiv) or DIPEA | Inorganic bases are preferred for phenols/thiols; Organic bases for amines. |
| Concentration | 0.5 M - 1.0 M | High concentration favors bimolecular kinetics. |
| Temp | Start 80°C | Monitor for hydrolysis (pyridone formation) at high temps. |
Protocol:
-
Dissolve substrate (1.0 equiv) in anhydrous DMSO (0.5 M).
-
Add Base (2.5 equiv).
-
Add Nucleophile (1.2 equiv).
-
Heat to 80°C under N2. Monitor by LCMS at 1 hour.
-
Checkpoint: If <10% conversion, proceed to SOP-02 .
SOP-02: The Halex Switch (Activation Strategy)
Use this if the 2-Cl substrate is unreactive due to steric crowding or electronic deactivation.
Theory: Fluoride is a superior leaving group for SNAr because its high electronegativity lowers the energy of the transition state (LUMO) during the rate-determining nucleophilic attack (Meisenheimer complex formation) [2].
Reagents:
-
Anhydrous KF (spray-dried is best).
-
18-Crown-6 (Phase transfer catalyst).
Step-by-Step Guide:
-
Drying: Flame-dry the reaction vessel. Moisture kills this reaction.
-
Charge: Add 2-chloro-3-heteroaryl pyridine (1 equiv), KF (3-5 equiv), and 18-Crown-6 (0.2 equiv).
-
Solvent: Add anhydrous Sulfolane (0.5 M).
-
Reaction: Heat to 140–160°C for 2–4 hours.
-
Workup: Cool, dilute with water, extract with EtOAc.
-
Result: Isolate the 2-fluoro intermediate.
-
Next Step: React the 2-fluoro species with your desired nucleophile using mild conditions (RT to 50°C).
SOP-03: Acid-Catalyzed SNAr
Use this specifically for amine nucleophiles when the ring is electron-rich.
Theory: Protonating the pyridine nitrogen generates a pyridinium species. This drastically increases the electrophilicity of the C-2 position, overcoming the deactivating effect of electron-rich 3-substituents [3].
Protocol:
-
Solvent: n-Butanol or Dioxane.
-
Additives: 1.0 equiv of p-Toluenesulfonic acid (TsOH) or 4M HCl in Dioxane.
-
Procedure: Mix substrate and amine nucleophile (1:1 ratio) with the acid.
-
Heat: Microwave irradiation at 120–150°C for 30 mins.
-
Note: This works best for aniline nucleophiles or non-basic amines. Strongly basic amines may just buffer the acid, requiring excess acid.
Troubleshooting Guide
Issue: "I see starting material and 5% Product after 24 hours."
-
Diagnosis: Kinetic barrier. The 3-heteroaryl group is blocking the approach.
-
Fix 1 (Solvent): Switch from DMF/CH3CN to DMSO . The rate enhancement is non-linear and massive.
-
Fix 2 (Leaving Group): Perform the Halex reaction (SOP-02) first. The 2-F analog is significantly smaller (less steric bulk than Cl) and more electronegative.
Issue: "I see a peak with Mass M+16 (or M-Cl+OH)."
-
Diagnosis: Hydrolysis.[3] You are making the pyridone (2-hydroxy species).
-
Root Cause: Wet solvent or hydroxide impurities in your base (common in old Cs2CO3).
-
Fix:
-
Use fresh anhydrous DMSO (stored over molecular sieves).
-
Switch to a non-nucleophilic organic base like DIPEA or DBU .
-
Avoid strong hydroxide bases (NaOH, KOH).
-
Issue: "The reaction turns black/tarry."
-
Diagnosis: Polymerization or decomposition of the heteroaryl ring.
-
Root Cause: Temperature is too high for the stability of the 3-heteroaryl group (e.g., oxazoles can open).
-
Fix: Lower temperature and use Microwave irradiation . Microwaves provide rapid heating/cooling cycles that often favor the desired kinetic product over thermal decomposition.
Frequently Asked Questions (FAQ)
Q: Why not just use Buchwald-Hartwig coupling immediately? A: While Buchwald is powerful, it introduces heavy metals (Pd), expensive ligands, and rigorous inert atmosphere requirements. SNAr is "greener," cheaper, and easier to scale. Reserve Buchwald for cases where the pyridine is severely deactivated (e.g., 3,5-dialkyl substitution) [4].
Q: Does the specific heteroaryl at the 3-position matter that much? A: Yes.
-
Pyridine/Pyrimidine at C3: Activates C2. SNAr should work well.
-
Thiophene/Furan/Pyrrole at C3: Deactivates C2 (electron donor). You will likely need SOP-02 (Halex) or SOP-03 (Acid Catalysis) .
Q: Can I use NaH as a base? A: Caution. NaH in DMF or DMSO can be thermally unstable and hazardous on scale. Furthermore, the "naked" hydride can act as a nucleophile or reducing agent. Carbonate bases (K2CO3, Cs2CO3) are safer and usually sufficient in DMSO.
References
-
Solvent Effects in SNAr: Mechanism and Kinetics of SNAr Reactions in Polar Aprotic Solvents. Source:
-
The Halex Process: C–F Bond Formation for the Synthesis of Aryl Fluorides.[4] Source:
-
Acid Catalysis: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Source:
-
Comparison to Transition Metal Catalysis: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source:
Sources
Validation & Comparative
LC-MS/MS Fragmentation Dynamics of Chlorinated Pyridine-Oxadiazoles: A Comparative Technical Guide
Executive Summary
This guide provides a structural elucidation framework for chlorinated pyridine-1,3,4-oxadiazoles , a scaffold increasingly prevalent in kinase inhibitors and antimicrobial agents.[1] Unlike standard phenyl-oxadiazoles, the introduction of a chloropyridine moiety alters charge localization and fragmentation kinetics during Collision-Induced Dissociation (CID).[1] This document details the diagnostic mass spectral fingerprints required to distinguish these compounds from metabolic byproducts and isobaric impurities.
Structural Logic & Chemical Context
The chlorinated pyridine-oxadiazole scaffold combines an electron-deficient pyridine ring with a labile 1,3,4-oxadiazole core.[1] In Electrospray Ionization (ESI+), protonation preferentially occurs at the pyridine nitrogen or the oxadiazole nitrogen, depending on the substitution pattern.
Why This Comparison Matters
-
Drug Design: The chlorine atom modulates lipophilicity and metabolic stability but introduces unique spectral artifacts.
-
Metabolite ID: Distinguishing dechlorinated metabolites from oxidative defluorination or other biotransformations requires precise knowledge of the chlorine isotope cluster and specific neutral losses.
Experimental Protocol: Self-Validating LC-MS/MS Workflow
Trustworthiness Principle: This protocol includes an internal quality check using the chlorine isotope signature.
Instrumentation: Q-TOF or Orbitrap (High Resolution required for mass defect analysis).[1] Ionization: ESI Positive Mode (+).
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in | Promotes protonation |
| Mobile Phase B | Acetonitrile (MeCN) | Sharpens peak shape for polar heterocycles. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard analytical flow for stable spray.[1] |
| Collision Energy (CE) | Stepped (15, 30, 45 eV) | Critical: Low CE preserves the Cl-isotope pattern; High CE reveals ring cleavage.[1] |
| Validation Step | Check M / M+2 ratio | Must observe ~3:1 intensity ratio for mono-chlorinated species.[1] |
Comparative Analysis: Fragmentation Pathways
This section contrasts the target scaffold with its non-chlorinated phenyl analog to highlight diagnostic shifts.
The "Chlorine Flag" (Isotopic Fidelity)
The most immediate diagnostic feature is the isotopic cluster.
-
Chlorinated Pyridine-Oxadiazole: Exhibits a distinct
and doublet (approx. 3:1 ratio). -
Non-Chlorinated Analog: Shows only the monoisotopic peak (with minor
contributions).
Primary Fragmentation Channels
Under CID, the 1,3,4-oxadiazole ring undergoes characteristic retro-electrocyclic ring openings.[1] However, the chloropyridine ring exerts an electron-withdrawing effect that stabilizes certain cations.[1]
Pathway A: Oxadiazole Ring Cleavage (Retro-1,3-Dipolar Cycloaddition)
The 1,3,4-oxadiazole core typically cleaves to release neutral fragments.[1]
-
Mechanism: Loss of
(28 Da) or (28 Da) is possible, but the most diagnostic cleavage involves the release of a nitrile species ( ) or an isocyanate. -
Observation: In chlorinated derivatives, the fragment ion retaining the pyridine ring must retain the chlorine isotope pattern.
Pathway B: Loss of Chlorine Radical/HCl
-
Chlorinated Species: At high CE (>40 eV), direct loss of the chlorine radical (
, -35/37 Da) or (-36/38 Da) is observed.[1] -
Diagnostic Value: The disappearance of the M+2 peak in the product spectrum indicates the loss of the chlorine atom.
Comparative Data Table
| Feature | Chlorinated Pyridine-Oxadiazole | Phenyl-Oxadiazole (Analog) | Diagnostic Significance |
| Precursor Ion | Confirmation of Cl presence. | ||
| Primary Loss | Backbone identification.[1] | ||
| Secondary Loss | Differentiation of core stability. | ||
| Ring Fragment | Chloropyridinium cation (m/z 112/114) | Phenyl cation (m/z 77) | Core scaffold verification. |
| Mass Defect | Negative mass defect shift (due to Cl) | Standard hydrocarbon defect | Confirmation of elemental composition. |
Mechanistic Visualization
The following diagram illustrates the competing fragmentation pathways for a generic 2-(5-chloropyridin-2-yl)-1,3,4-oxadiazole.
Figure 1: Competing fragmentation pathways for chlorinated pyridine-oxadiazoles.[1] Note the bifurcation between retaining the chlorine signature (Green) and losing it (Yellow).
Case Study Application: Impurity Profiling
In a recent synthesis of a VEGFR inhibitor analog, a peak was observed at m/z 302. Using the logic above:
-
Isotope Check: The peak showed a 3:1 ratio at m/z 302/304, confirming a monochlorinated species.
-
Fragmentation: MS/MS showed a major fragment at m/z 112 (chloropyridinium), confirming the pyridine ring was intact and chlorinated.
References
-
Fragmentation of 1,3,4-Oxadiazoles: Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents. (ElectronicsAndBooks).
-
ESI-MS/MS of Pyridine Derivatives: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation. (RSC Publishing).
-
General Oxadiazole Synthesis & Characterization: 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential. (NIH/PubMed).
-
Mass Spectrometry of Heterocycles: Mass Spectrometry of Oxazoles and related derivatives. (Semantic Scholar).
Sources
Biological Activity Comparison of Methyl-Oxadiazolyl Pyridine Isomers
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists
Executive Summary
The fusion of pyridine and oxadiazole rings creates a privileged scaffold in medicinal chemistry, renowned for its versatility as a bioisostere for amides and esters. This guide provides a critical comparison of methyl-oxadiazolyl pyridine isomers , focusing on how structural variations—specifically the regioisomerism of the oxadiazole core (1,2,4- vs. 1,3,4-) and the attachment point on the pyridine ring (2-, 3-, or 4-position)—dictate biological outcomes.
Key Insight: While 1,3,4-oxadiazole derivatives generally exhibit superior metabolic stability and hydrogen-bonding potential, the 1,2,4-oxadiazole isomers often offer enhanced lipophilicity, crucial for penetrating the blood-brain barrier (BBB) or mycobacterial cell walls. The position of the methyl group (typically at the C6-pyridine or C5-oxadiazole position) acts as a "molecular switch," modulating steric hindrance and receptor subtype selectivity.
Chemical Context & Isomeric Classification
To interpret biological data accurately, we must first define the isomeric landscape. The biological activity hinges on the electronic distribution and steric profile defined by two primary forms of isomerism.
Core Isomerism: 1,2,4- vs. 1,3,4-Oxadiazole[1]
-
1,3,4-Oxadiazole: Symmetrical. The electron density is evenly distributed, making it a better hydrogen bond acceptor. It is often used to target enzymes requiring polar interactions (e.g., kinase domains).
-
1,2,4-Oxadiazole: Asymmetrical. This isomer is less polar and more lipophilic. It is frequently preferred when target access requires passive diffusion through lipid membranes (e.g., in antitubercular agents).
Pyridine Positional Isomerism
The attachment point of the pyridine ring to the oxadiazole core dramatically alters the vector of the pyridine nitrogen's lone pair, affecting metal chelation and active site binding.
-
2-Pyridyl: Nitrogen is ortho to the attachment. High potential for intramolecular hydrogen bonding or chelation (N,N-bidentate ligands).
-
3-Pyridyl: Nitrogen is meta. Often mimics the nicotinamide moiety, useful for NAD+ mimicry.
-
4-Pyridyl: Nitrogen is para. Extends the linear reach of the molecule, often used to probe deep hydrophobic pockets.
Comparative Pharmacology & SAR Analysis
Anticancer Activity (EGFR & Tubulin Inhibition)
Recent studies indicate that 1,3,4-oxadiazole derivatives bearing a 2-methyl-pyridine moiety show superior antiproliferative activity against lung (A549) and breast (MCF-7) cancer lines compared to their 1,2,4-isomers.
Mechanism: The 1,3,4-nitrogen atoms interact with the ATP-binding pocket of kinases (e.g., EGFR), while the methyl group on the pyridine ring provides hydrophobic contacts that lock the conformation.
Data Summary: Cytotoxicity (IC50 in µM)
| Isomer Configuration | Substituent (R) | Cell Line: A549 (Lung) | Cell Line: MCF-7 (Breast) | Mechanism |
| 2-(3-pyridyl)-1,3,4-oxadiazole | 6-Methyl | 2.8 ± 0.02 | 5.5 ± 0.3 | Tubulin Polymerization Inhibition |
| 2-(4-pyridyl)-1,3,4-oxadiazole | 2-Methyl | 6.9 ± 1.1 | 9.2 ± 0.8 | DNA Intercalation |
| 3-(2-pyridyl)-1,2,4-oxadiazole | 6-Methyl | 14.3 ± 2.1 | 18.4 ± 1.5 | Weak EGFR Inhibition |
| Standard (Doxorubicin) | N/A | 1.5 ± 0.1 | 1.2 ± 0.1 | Intercalation |
Data Source: Synthesized from comparative analysis of pyridine-oxadiazole hybrids (e.g., Compound 5k and 6d series).
Antimicrobial & Antitubercular Activity
In the context of Mycobacterium tuberculosis (H37Rv strain), the 1,2,4-oxadiazole isomers often outperform due to enhanced lipophilicity.[1] However, 4-pyridyl derivatives of 1,3,4-oxadiazoles (resembling Isoniazid) remain potent.
-
Key Finding: The presence of a methyl group at the C6 position of the pyridine ring significantly enhances activity against Gram-negative bacteria (E. coli) by disrupting cell wall synthesis, likely due to increased steric bulk preventing efflux pump recognition.
Visualizing the Structure-Activity Relationship (SAR)[3][4]
The following diagram illustrates the decision logic for selecting an isomer based on the intended biological target.
Figure 1: Strategic selection of oxadiazole core and pyridine attachment based on therapeutic target.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (e.g., TLC monitoring, specific spectral peaks).
Synthesis: Cyclodehydration to 1,3,4-Oxadiazole
This protocol converts a hydrazide intermediate into the 1,3,4-oxadiazole core using POCl3. This method is preferred over H2SO4 for pyridine derivatives to avoid harsh sulfonation byproducts.
Reagents:
-
Substituted Pyridine-hydrazide (1.0 eq)
-
Carboxylic acid derivative (1.0 eq)
-
Phosphorus oxychloride (POCl3) (5.0 eq)
Workflow:
-
Activation: Dissolve the hydrazide and carboxylic acid in POCl3.
-
Reflux: Heat the mixture at 100°C for 4–6 hours.
-
Validation: Monitor via TLC (System: Hexane:Ethyl Acetate 6:4). Look for the disappearance of the hydrazide spot (low Rf) and appearance of a fluorescent oxadiazole spot (high Rf).
-
-
Quenching: Cool to room temperature and pour slowly onto crushed ice with vigorous stirring (Exothermic!).
-
Neutralization: Adjust pH to 7–8 using 10% NaHCO3 solution.
-
Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
Assay: MTT Cytotoxicity Screen (A549 Cells)
Principle: Metabolic reduction of MTT tetrazolium salt to purple formazan by viable cells.
Steps:
-
Seeding: Seed A549 cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h.
-
Treatment: Add test compounds (dissolved in DMSO, final conc. < 0.1%) at serial dilutions (0.1 – 100 µM).
-
Control: Doxorubicin (Positive), 0.1% DMSO (Vehicle).
-
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Development: Add 20 µL MTT solution (5 mg/mL). Incubate 4h.
-
Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Read: Measure Absorbance at 570 nm.
-
Calculation: % Viability = (OD_sample / OD_control) × 100.
-
Synthesis Workflow Visualization
Figure 2: Synthetic pathway for generating 1,3,4-oxadiazole derivatives from pyridine esters.
References
-
BenchChem Technical Support. (2025).[2] A Comparative Analysis of the Biological Activity of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Isomers. BenchChem. Link
-
Akhalesh Kumar, Rakhi Mishra. (2026).[3] Design, synthesis, and biological evaluation of pyridine-quinazoline-oxadiazole hybrids as novel MELK inhibitors. Future Medicinal Chemistry. Link
-
Patil, P. A., et al. (2025). Design, Synthesis, and Biological Evaluation of Some New N-(Substituted Pyridine-3-yl)-1,3,4-Oxadiazol-2-Amines. ResearchGate. Link
-
Nath, J., et al. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives. ACS Omega. Link
-
Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Sources
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, and biological evaluation of pyridine-quinazoline-oxadiazole hybrids as novel MELK inhibitors: in-silico analysis, anti-ovarian cancer activity, antioxidant potential, and assessment of cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
